Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val

CAS No.: 460039-30-9

Cat. No.: VC17080155

Molecular Formula: C53H79N11O15

Molecular Weight: 1110.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 460039-30-9 |

|---|---|

| Molecular Formula | C53H79N11O15 |

| Molecular Weight | 1110.3 g/mol |

| IUPAC Name | (4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C53H79N11O15/c1-7-28(4)42(62-45(70)34(55)20-21-40(68)69)50(75)59-38(24-32-25-56-35-18-12-11-17-33(32)35)48(73)63-44(30(6)67)52(77)58-37(23-31-15-9-8-10-16-31)47(72)60-39(26-65)49(74)64-43(29(5)66)51(76)57-36(19-13-14-22-54)46(71)61-41(27(2)3)53(78)79/h8-12,15-18,25,27-30,34,36-39,41-44,56,65-67H,7,13-14,19-24,26,54-55H2,1-6H3,(H,57,76)(H,58,77)(H,59,75)(H,60,72)(H,61,71)(H,62,70)(H,63,73)(H,64,74)(H,68,69)(H,78,79)/t28-,29+,30+,34-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1 |

| Standard InChI Key | LRNSXWGEKABTMP-XWLNNSFXSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The peptide is formally named L-alpha-glutamyl-L-isoleucyl-L-tryptophyl-L-threonyl-L-phenylalanyl-L-seryl-L-threonyl-L-lysyl-L-valine under IUPAC guidelines . Its linear sequence, abbreviated as EIWTFSTKV, consists of nine amino acids with the following residues:

-

Glutamic acid (Glu, E)

-

Isoleucine (Ile, I)

-

Tryptophan (Trp, W)

-

Threonine (Thr, T)

-

Phenylalanine (Phe, F)

-

Serine (Ser, S)

-

Threonine (Thr, T)

-

Lysine (Lys, K)

-

Valine (Val, V)

The molecular formula is C₅₀H₇₄N₁₀O₁₆, and its exact mass is 1110.3 g/mol .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅₀H₇₄N₁₀O₁₆ |

| Molecular Weight | 1110.3 g/mol |

| PubChem CID | 10307231 |

| Synonyms | AYW9KM2EPO, 460039-30-9 |

Structural Analysis

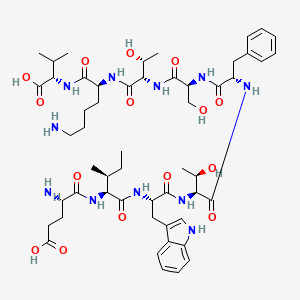

The 2D structure of EIWTFSTKV features a linear arrangement of amino acids linked by peptide bonds. PubChem’s chemical depiction confirms the absence of disulfide bridges or post-translational modifications . Attempts to generate 3D conformers have been hindered by the peptide’s flexibility and large atom count, limiting computational modeling efforts .

Biological Significance and Functional Insights

Role in Folate Binding Protein

EIWTFSTKV is annotated as a fragment of the folate binding protein (FBP), a critical mediator of folate transport and cellular uptake . Folates are essential for nucleotide synthesis and methylation processes, and FBPs facilitate their internalization via receptor-mediated endocytosis. While the exact functional role of this peptide within the full-length FBP remains uncharacterized, its sequence may contribute to ligand interaction or structural stability.

Comparative Analysis with Related Peptides

EIWTFSTKV shares structural similarities with other bioactive peptides, though its shorter length distinguishes it from larger homologs. For example:

-

H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Arg-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Lys(1)-Gly-OH.palmitoyl-DL-Glu(1)-OH (PubChem CID 44290565) is a 30-residue peptide with a molecular weight of 3751 g/mol .

-

H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-NH2 (PubChem CID 137635623) is a 28-residue peptide with a molecular weight of 3418.7 g/mol .

Table 2: Structural Comparison with Related Peptides

| Peptide | Residues | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| EIWTFSTKV | 9 | 1110.3 | Folate binding protein fragment |

| CID 44290565 | 30 | 3751 | Palmitoyl modification |

| CID 137635623 | 28 | 3418.7 | Amide C-terminus |

Research Applications and Challenges

Research Limitations

-

Structural Flexibility: The inability to generate 3D conformers complicates mechanistic studies .

-

Functional Data Gap: No direct evidence links EIWTFSTKV to folate binding or cellular activity.

Future Directions

-

Structural Resolution: Advanced techniques like cryo-electron microscopy or NMR could resolve its tertiary structure.

-

Functional Assays: In vitro binding studies using folate analogs may elucidate its role in FBP.

-

Therapeutic Exploration: Conjugation with drug payloads could test its utility in targeted delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume